

An In-depth Technical Guide to 3,4-Dibromoaniline (CAS: 615-55-4)

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Compound of Interest		
Compound Name:	3,4-Dibromoaniline	
Cat. No.:	B1580990	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromoaniline is an organic compound featuring a benzene ring substituted with two bromine atoms at the 3 and 4 positions and an amino group at the 1 position.[1] Its unique substitution pattern influences its chemical reactivity, making it a valuable intermediate in various synthetic applications.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, applications in drug development, and safety information. The strategic placement of the bromine atoms and the reactive amino group makes this compound a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and dye industries.[2]

Chemical and Physical Properties

The fundamental properties of **3,4-Dibromoaniline** are summarized in the table below, providing a quick reference for laboratory and research applications.



Property	Value	Reference
CAS Number	615-55-4	[1]
Molecular Formula	C ₆ H ₅ Br ₂ N	[1]
Molecular Weight	250.92 g/mol	[1]
Appearance	Beige solid	
Melting Point	78-82 °C	
Boiling Point	288.3 °C at 760 mmHg	_
Density	2.022 g/cm ³	
IUPAC Name	3,4-dibromoaniline	[1]
Synonyms	3,4-dibromobenzenamine	[1]
InChI	InChI=1S/C6H5Br2N/c7-5-2-1- 4(9)3-6(5)8/h1-3H,9H2	[1]
InChIKey	QFTJOYLPELHHCO- UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C=C1N)Br)Br	[1]

Spectral Data Analysis

The following table summarizes key spectral data for **3,4-Dibromoaniline**, crucial for its identification and characterization.



Spectroscopy	Data
¹ H NMR	The proton NMR spectrum is expected to show signals for the three aromatic protons and the amine protons. The aromatic protons will exhibit complex splitting patterns due to their coupling.
¹³ C NMR	The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbons attached to the bromine atoms will be significantly shifted downfield.
IR Spectroscopy	The IR spectrum shows characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm ⁻¹ region), C-H stretching for the aromatic ring (around 3000-3100 cm ⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm ⁻¹), and C-Br stretching in the fingerprint region (typically below 1000 cm ⁻¹).[2][3][4][5]
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (with isotopes ⁷⁹ Br and ⁸¹ Br). The molecular ion peak (M+) will appear as a cluster of peaks around m/z 249, 251, and 253. [2]

Synthesis of 3,4-Dibromoaniline

A common and effective method for the synthesis of **3,4-Dibromoaniline** involves a multi-step process starting from aniline. This method utilizes a protection-deprotection strategy to control the regioselectivity of the bromination reaction. The amino group of aniline is highly activating, and direct bromination leads to the formation of 2,4,6-tribromoaniline.[6][7] To achieve the desired 3,4-disubstituted product, the amino group is first protected as an amide (acetanilide), which moderates its activating effect and provides steric hindrance to direct substitution.[6][7]



Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of **3,4-Dibromoaniline**.

Step 1: Protection of the Amino Group (Acetylation)

- Aniline is reacted with acetic anhydride in the presence of a catalyst such as a small amount of zinc dust or an acid.[6]
- The reaction mixture is heated under reflux.[6]
- After cooling, the mixture is poured into cold water to precipitate the acetanilide.[6]
- The crude acetanilide is collected by filtration and can be recrystallized from hot water.

Step 2: Bromination of Acetanilide

- Acetanilide is dissolved in a suitable solvent, typically glacial acetic acid.[1][6][8]
- A solution of bromine in acetic acid is added dropwise to the acetanilide solution while maintaining a low temperature with an ice bath.[6][8]
- After the addition is complete, the reaction mixture is stirred for a short period at room temperature.[6][8]
- The reaction mixture is then poured into a large volume of water to precipitate the bromoacetanilide.[6][8]
- The product is collected by filtration and washed with water.

Step 3: Deprotection of the Amino Group (Hydrolysis)

- The crude bromoacetanilide is heated under reflux with an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide).[6]
- After the hydrolysis is complete, the reaction mixture is cooled.
- If acidic hydrolysis is used, the solution is neutralized with a base to precipitate the 3,4 Dibromoaniline. If basic hydrolysis is used, the product may precipitate upon cooling and



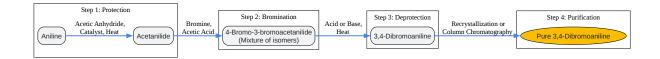
dilution with water.

• The crude **3,4-Dibromoaniline** is collected by filtration, washed with water, and dried.

Step 4: Purification

• The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3,4-Dibromoaniline** from aniline.

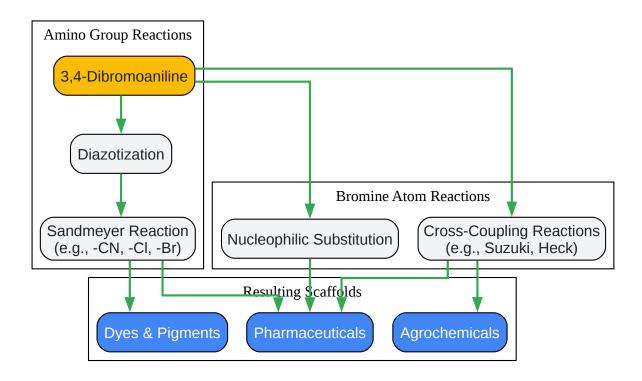
Applications in Research and Drug Development

3,4-Dibromoaniline serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence and position of the bromine atoms can significantly influence the biological activity of the final compound. Bromine can act as a bulky group, participate in halogen bonding, and alter the lipophilicity and metabolic stability of a drug molecule.

Role as a Synthetic Intermediate

The amino group of **3,4-Dibromoaniline** can be readily diazotized and converted into a variety of other functional groups. The bromine atoms can be displaced through nucleophilic substitution or participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. This versatility makes it a valuable precursor for creating diverse chemical libraries for drug screening.





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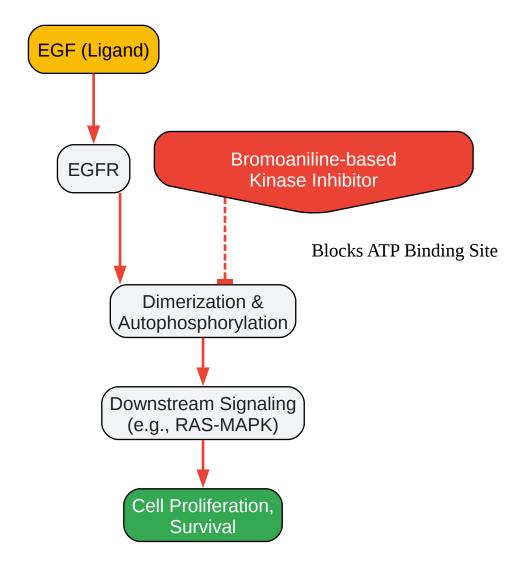
Caption: Synthetic utility of **3,4-Dibromoaniline**.

Application in Kinase Inhibitor Development

Derivatives of bromoanilines have shown significant promise as kinase inhibitors, a major class of anticancer drugs. For instance, 4-anilino-3-quinolinecarbonitriles, which incorporate a bromoaniline moiety, have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[9] EGFR is a key component of a signaling pathway that, when dysregulated, can lead to uncontrolled cell growth and cancer.

The bromoaniline part of the molecule often occupies the ATP-binding pocket of the kinase, with the bromine atoms potentially forming key interactions that enhance binding affinity and selectivity.





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Caption: Inhibition of the EGFR signaling pathway.

Safety and Handling

3,4-Dibromoaniline is a hazardous substance and must be handled with appropriate safety precautions. The following table summarizes its GHS classifications.



Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 3)	H311: Toxic in contact with skin
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled
Specific target organ toxicity, single exposure (Category 3)	H335: May cause respiratory irritation

Source: PubChem CID 521981[1]

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

3,4-Dibromoaniline is a chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined chemical properties and versatile reactivity make it a valuable tool for medicinal chemists and researchers. The ability to functionalize both the amino group and the bromine-substituted positions allows for the creation of a wide array of complex molecules. As demonstrated by its incorporation into



potent kinase inhibitors, the strategic use of the dibromoaniline scaffold can lead to the discovery of new therapeutic agents. Proper understanding of its synthesis, reactivity, and safety is crucial for its effective and safe utilization in a research and development setting.

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